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Compound of Interest

Compound Name:
1-(3,4-Dihydro-2h-1,5-

benzodioxepin-7-yl)ethan-1-one

Cat. No.: B1305595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-

methylenedioxyacetophenone (also known as acetopiperone), a compound of interest in

various fields including organic synthesis and medicinal chemistry. This document collates data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), presenting it in a structured format to aid in compound identification,

characterization, and quality control. Detailed experimental protocols are also provided to

ensure reproducibility.

Spectroscopic Data Summary
The following sections detail the quantitative spectroscopic data for 3,4-

methylenedioxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. The data presented here is for samples dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Data
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Chemical Shift (δ) ppm Multiplicity Assignment

7.539 d H-6' (Aromatic)

7.422 d H-2' (Aromatic)

6.841 d H-5' (Aromatic)

6.034 s -O-CH₂-O-

2.531 s -C(O)CH₃

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppm Assignment

196.5 C=O (Ketone)

152.0 C-4' (Aromatic)

148.2 C-3' (Aromatic)

131.7 C-1' (Aromatic)

124.5 C-6' (Aromatic)

107.9 C-2' (Aromatic)

107.8 C-5' (Aromatic)

101.8 -O-CH₂-O-

26.3 -C(O)CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The data below corresponds to a sample analyzed as a

solid film.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2900 Medium Aliphatic C-H Stretch

~1670 Strong C=O Stretch (Aryl Ketone)

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1250, ~1040 Strong C-O Stretch (Ether)

~930 Strong
O-C-O Stretch

(Methylenedioxy)

Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, which is crucial for determining the molecular weight and

confirming the structure. The data presented is from Electron Impact (EI) ionization.

m/z Relative Intensity (%) Assignment

164 62.2 [M]⁺ (Molecular Ion)

149 100.0 [M-CH₃]⁺

121 27.4 [M-CH₃-CO]⁺

91 6.5 [C₇H₇]⁺ (Tropylium ion)

65 11.9 [C₅H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These represent standard laboratory practices for the analysis of solid aromatic

organic compounds.

NMR Spectroscopy Protocol
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Sample Preparation: Approximately 5-10 mg of 3,4-methylenedioxyacetophenone is

dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard (0 ppm).

Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra

are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR,

a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C

NMR, a larger number of scans is typically required due to the low natural abundance of the

¹³C isotope.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation: A small amount of solid 3,4-methylenedioxyacetophenone is dissolved

in a volatile solvent, such as methylene chloride.

Film Formation: A drop of the solution is placed onto a salt plate (e.g., KBr or NaCl). The

solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A

background spectrum is run without the sample to account for atmospheric CO₂ and water

vapor. The IR spectrum of the sample is then recorded.[1]

Mass Spectrometry Protocol (Electron Impact Ionization)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating

under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).
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Detection: A detector records the abundance of each ion at a specific m/z, generating a

mass spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of an

organic compound like 3,4-methylenedioxyacetophenone.
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Workflow for NMR Spectroscopic Analysis.
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General Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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